1-(2-Hydroxyethoxy)dodecan-2-OL
Description
Properties
CAS No. |
2984-31-8 |
|---|---|
Molecular Formula |
C14H30O3 |
Molecular Weight |
246.39 g/mol |
IUPAC Name |
1-(2-hydroxyethoxy)dodecan-2-ol |
InChI |
InChI=1S/C14H30O3/c1-2-3-4-5-6-7-8-9-10-14(16)13-17-12-11-15/h14-16H,2-13H2,1H3 |
InChI Key |
POMNGZNNWSTTIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(COCCO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethoxy)dodecan-2-OL typically involves the reaction of dodecanol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the formation of the ether linkage .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of ethylene oxide to dodecanol in a reactor, with temperature and pressure carefully controlled to optimize yield and purity. The product is then purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethoxy)dodecan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of dodecanoic acid or dodecanal.
Reduction: Formation of dodecane.
Substitution: Formation of dodecyl halides.
Scientific Research Applications
1-(2-Hydroxyethoxy)dodecan-2-OL has diverse applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the synthesis of bioactive molecules and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, lubricants, and personal care products.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethoxy)dodecan-2-OL is primarily attributed to its amphiphilic structure, which allows it to interact with both hydrophilic and hydrophobic environments. This property makes it an effective surfactant, reducing surface tension and stabilizing emulsions. The hydroxyl group can form hydrogen bonds, enhancing its solubility in water and other polar solvents .
Comparison with Similar Compounds
Dodecan-1-ol (CAS 112-53-8)
Structural Differences :
- Dodecan-1-ol is a straight-chain primary alcohol with a hydroxyl group at the terminal carbon.
- Lacks the hydroxyethoxy substituent present in 1-(2-Hydroxyethoxy)dodecan-2-OL.
Physicochemical Properties :
Hazard Profile :
2-Octyl-1-dodecanol (CAS 5333-42-6)
Structural Differences :
- Branched alcohol with an octyl group at the second carbon of a dodecanol chain.
- No ether or hydroxy groups in the substituent.
Physicochemical Properties :
Hazard Profile :
- Not classified under CLP regulations, indicating lower acute toxicity compared to dodecan-1-ol .
2-(2-Methoxyethoxy)ethanol (CAS 111-77-3)
Structural Differences :
- Shorter chain (diethylene glycol monomethyl ether) with a terminal methoxy group.
- Lacks the long alkyl chain of this compound.
Physicochemical Properties :
1-[(2-Hydroxyethoxy)Methyl]adenine (CAS 31383-66-1)
Structural Differences :
- Adenine nucleoside derivative with a hydroxyethoxymethyl group.
- Functionally distinct from aliphatic alcohols but shares the hydroxyethoxy motif.
Comparative Data Table
Key Research Findings
- Ionophore Utility: this compound’s hydroxyethoxy group enhances ion-binding selectivity in crown ethers, critical for lead detection .
- Safety Trends: Branched alcohols like 2-octyl-1-dodecanol exhibit lower toxicity than linear analogs (e.g., dodecan-1-ol), likely due to reduced bioavailability .
- Environmental Impact: Ethoxylated compounds (e.g., 2-(2-methoxyethoxy)ethanol) pose higher health risks but may degrade faster than persistent alkanols .
Notes on Contradictions and Limitations
- Hazard Classification Variability: Dodecan-1-ol’s GHS09 classification contrasts with 2-octyl-1-dodecanol’s unclassified status, highlighting the impact of branching on environmental toxicity .
- Data Gaps: Limited physicochemical data for this compound necessitate further studies on its biodegradability and toxicity.
Q & A
Q. What are the recommended methods for synthesizing 1-(2-Hydroxyethoxy)dodecan-2-OL, and what critical parameters must be controlled during the reaction?
Methodological Answer: Synthesis typically involves ethoxylation of dodecan-2-ol using ethylene oxide under controlled alkaline conditions (e.g., KOH or NaOH catalysis). Critical parameters include:
- Temperature control : Maintain 120–150°C to prevent side reactions like polymerization of ethylene oxide .
- Molar ratio optimization : Ensure stoichiometric excess of ethylene oxide for complete ethoxylation, monitored via gas chromatography (GC).
- Catalyst purity : Use anhydrous conditions to avoid hydrolysis of the catalyst, which reduces reaction efficiency .
Post-synthesis, purification via vacuum distillation or column chromatography is recommended to isolate the diol from unreacted starting materials .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy :
- FT-IR : Hydroxyl stretching (3200–3600 cm⁻¹) and C-O-C ether vibrations (1100–1250 cm⁻¹) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (expected m/z ~260–280 for [M+H]⁺) and fragmentation patterns consistent with ethoxylated alcohols .
Advanced Research Questions
Q. How can researchers resolve discrepancies in solubility data for this compound across solvent systems?
Methodological Answer: Discrepancies often arise from variations in solvent purity, temperature, and measurement techniques. To ensure reproducibility:
- Standardize solvent batches : Use HPLC-grade solvents and report water content (e.g., Karl Fischer titration) .
- Temperature-controlled studies : Conduct solubility tests at 25°C ± 0.5°C using a thermostatted bath.
- Validation via multiple methods : Compare gravimetric analysis (saturation concentration) with UV/Vis spectroscopy for consistency .
For example, reports insolubility in water but solubility in alcohols; conflicting data may arise from trace surfactants in commercial solvents.
Q. What experimental strategies address challenges in optimizing reaction conditions for this compound synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, catalyst concentration, and reaction time .
- In-line monitoring : Employ FT-IR or Raman spectroscopy to track ethylene oxide consumption in real time .
- Side reaction mitigation : Add antioxidants (e.g., BHT) to suppress oxidation of the hydroxyl groups during prolonged reactions .
Q. How should researchers analyze conflicting data on the compound’s stability under varying pH conditions?
Methodological Answer:
- Accelerated stability studies : Perform stress testing at pH 2–12 (40°C, 75% RH) and monitor degradation via HPLC. Key degradation products may include ethylene glycol derivatives .
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O) to trace hydroxyl group reactivity under acidic/basic conditions .
Q. What methodologies are recommended for studying the compound’s surfactant behavior in aqueous systems?
Methodological Answer:
- Critical Micelle Concentration (CMC) determination : Use surface tension measurements (Wilhelmy plate method) or conductivity titrations .
- Dynamic Light Scattering (DLS) : Characterize micelle size distribution at concentrations above CMC .
- Interfacial tension studies : Employ pendant drop tensiometry to assess emulsification efficiency in oil-water systems .
Safety and Handling
Q. What laboratory safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested per EN 374) and sealed goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for bulk handling to minimize inhalation of aerosols .
- Spill management : Absorb spills with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste .
Q. How should researchers address stability concerns during long-term storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
